REACTION_CXSMILES
|
Cl.[O:2]=[C:3]1[CH2:8][CH2:7][CH2:6][C:5]([NH:9][C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[C:12]#[N:13])=[CH:4]1.C([O-])([O-])=O.[K+].[K+]>O1CCCC1.Cl[Cu]>[NH2:13][C:12]1[C:11]2[C:10]([N:9]=[C:5]3[C:4]=1[C:3](=[O:2])[CH2:8][CH2:7][CH2:6]3)=[CH:17][CH:16]=[CH:15][CH:14]=2 |f:0.1,2.3.4|
|
Name
|
2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride
|
Quantity
|
219.3 g
|
Type
|
reactant
|
Smiles
|
Cl.O=C1C=C(CCC1)NC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
CuCl
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mechanically stirred mixture was refluxed 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
to remove the inorganic salts
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to a residue
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized twice from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.4 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |